molecular formula C10H7BrF2N2 B6338896 3-(Bromodifluoromethyl)-5-phenyl-1H-pyrazole;  95% CAS No. 1355046-54-6

3-(Bromodifluoromethyl)-5-phenyl-1H-pyrazole; 95%

Cat. No. B6338896
CAS RN: 1355046-54-6
M. Wt: 273.08 g/mol
InChI Key: XOCGHYXXPWPVQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Bromodifluoromethyl)-5-phenyl-1H-pyrazole (95%) is an organic compound used in a variety of scientific research applications. It is a colorless, crystalline solid that is soluble in water and has a melting point of 175-177°C. It is a precursor to a number of compounds with diverse biological activity and is used as a starting material in the synthesis of pharmaceuticals, agrochemicals, and other compounds. This compound has been studied extensively over the past few decades and is used in a variety of laboratory experiments.

Scientific Research Applications

Late-Stage Difluoromethylation in Drug Development

The compound’s ability to undergo late-stage difluoromethylation makes it valuable in pharmaceutical research. This process allows for the introduction of difluoromethyl groups into complex molecules, potentially altering their pharmacokinetic properties . It’s particularly useful in the development of new drug candidates where the difluoromethyl group can improve metabolic stability or modify biological activity.

Synthesis of Difluoromethylated Aromatics

3-(Bromodifluoromethyl)-5-phenyl-1H-pyrazole serves as a precursor in synthesizing difluoromethylated aromatic compounds. These compounds are of interest due to their unique electronic properties and potential applications in materials science .

Targeted Drug Delivery Systems

The compound’s structural features may be exploited in creating targeted drug delivery systems. Its ability to interact with specific biological targets can be used to design more efficient drug delivery mechanisms, potentially enhancing the efficacy of therapeutic agents .

Biomimetic Material Synthesis

In the field of biomimetics, this compound could be used to synthesize materials that mimic biological structures. These materials have applications in various domains, including tissue engineering and the development of bio-compatible surfaces .

Fluorescence Spectroscopy in Medical Diagnostics

The pyrazole moiety within the compound can be functionalized to develop fluorescent probes. These probes could be used in fluorescence spectroscopy, a technique with applications in medical diagnostics and research, offering high sensitivity and specificity .

Chemical Biology and Proteomics

In chemical biology, 3-(Bromodifluoromethyl)-5-phenyl-1H-pyrazole can be used to modify peptides and proteins. This modification can help in studying protein functions and interactions, contributing to advances in proteomics and understanding of cellular processes .

Organic Synthesis Methodology

This compound is also significant in the development of new organic synthesis methodologies. Its reactivity can lead to the discovery of novel reactions and catalytic processes, which can be broadly applied in synthetic chemistry .

Environmental Chemistry

Due to its bromine and fluorine content, the compound could be used in environmental chemistry research to study the fate and transport of halogenated compounds in the environment. This research can inform the development of strategies to mitigate the impact of these compounds on ecosystems .

properties

IUPAC Name

5-[bromo(difluoro)methyl]-3-phenyl-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrF2N2/c11-10(12,13)9-6-8(14-15-9)7-4-2-1-3-5-7/h1-6H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOCGHYXXPWPVQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=C2)C(F)(F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrF2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Bromodifluoromethyl)-5-phenyl-1H-pyrazole

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